molecular formula C11H21N3O5 B1675785 Lysine PCA CAS No. 30657-38-6

Lysine PCA

Cat. No.: B1675785
CAS No.: 30657-38-6
M. Wt: 275.3 g/mol
InChI Key: GSTSUZHIVMCRLR-RVZXSAGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine, compound with 5-oxo-L-proline (1:1) is a chemical compound with the molecular formula C11H21N3O5. It is formed by the combination of L-lysine and 5-oxo-L-proline in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, compound with 5-oxo-L-proline (1:1) typically involves the reaction of L-lysine with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the compound. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of L-Lysine, compound with 5-oxo-L-proline (1:1) is scaled up using similar synthetic routes. Large-scale reactors and automated systems are employed to ensure consistent quality and yield. The industrial process also involves stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, compound with 5-oxo-L-proline (1:1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

L-Lysine, compound with 5-oxo-L-proline (1:1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Lysine, compound with 5-oxo-L-proline (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to increase cellular oxygen intake and improve moisture retention. It acts as a neutralizing agent and pH buffer in various formulations, thereby exerting its effects through these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    L-Lysine: A naturally occurring amino acid with various biological functions.

    5-Oxo-L-Proline: A derivative of proline involved in metabolic pathways.

Uniqueness

L-Lysine, compound with 5-oxo-L-proline (1:1) is unique due to its combined properties from both L-lysine and 5-oxo-L-proline. This combination enhances its functionality and makes it suitable for diverse applications in research and industry .

Properties

CAS No.

30657-38-6

Molecular Formula

C11H21N3O5

Molecular Weight

275.3 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t5-;3-/m00/s1

InChI Key

GSTSUZHIVMCRLR-RVZXSAGBSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

30657-38-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysine PCA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine PCA
Reactant of Route 2
Lysine PCA
Reactant of Route 3
Lysine PCA
Reactant of Route 4
Lysine PCA
Reactant of Route 5
Lysine PCA
Reactant of Route 6
Lysine PCA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.